molecular formula C20H24FN3O4S B298059 N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No. B298059
M. Wt: 421.5 g/mol
InChI Key: FRGPVZJAMSOQMD-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as LFM-A13, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. LFM-A13 has been shown to inhibit the activity of a variety of enzymes, including protein kinases, phosphatases, and proteases, making it a promising candidate for use in cancer therapy and other diseases.

Mechanism of Action

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is a potent inhibitor of several enzymes, including protein kinases, phosphatases, and proteases. It works by binding to the active site of these enzymes and preventing their activity. By inhibiting the activity of these enzymes, this compound can disrupt key signaling pathways that are involved in cancer cell proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, a limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may limit its clinical use.

Future Directions

There are several potential future directions for research on N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in preclinical and clinical settings. Finally, there is a need for further studies to determine the potential long-term toxicities and side effects of this compound.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 4-isobutoxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazine derivative. The final step involves the reaction of the hydrazine derivative with methanesulfonyl chloride to form the desired product, this compound.

Scientific Research Applications

N-(4-fluorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer therapy. It has been shown to inhibit the activity of a variety of enzymes that are involved in cancer cell proliferation, survival, and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H24FN3O4S/c1-15(2)14-28-19-10-4-16(5-11-19)12-22-23-20(25)13-24(29(3,26)27)18-8-6-17(21)7-9-18/h4-12,15H,13-14H2,1-3H3,(H,23,25)/b22-12+

InChI Key

FRGPVZJAMSOQMD-WSDLNYQXSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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